![molecular formula C19H17ClN4O B2387281 6-[(4-Chlorophenyl)methyl]-2-propyl-[1,2,4]triazolo[1,5-c]quinazolin-5-one CAS No. 2380191-75-1](/img/structure/B2387281.png)
6-[(4-Chlorophenyl)methyl]-2-propyl-[1,2,4]triazolo[1,5-c]quinazolin-5-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-[(4-Chlorophenyl)methyl]-2-propyl-[1,2,4]triazolo[1,5-c]quinazolin-5-one , often referred to as CTQ , is a synthetic compound with a complex structure. It belongs to the class of quinazoline derivatives and exhibits intriguing pharmacological properties. Researchers have explored its potential as an anticancer agent due to its ability to interact with DNA and inhibit topoisomerase II (Topo II) activity .
Synthesis Analysis
The synthesis of CTQ involves several steps, including the condensation of appropriate precursors. For instance, the final target compounds are obtained by refluxing key intermediates with suitable amines. The yield, melting point, and spectroscopic data (such as FT-IR and NMR) provide essential information about the synthesized compound .
Molecular Structure Analysis
CTQ’s molecular structure consists of a quinazolinone core fused with a triazolo ring. The 4-chlorophenylmethyl group is attached at one position, while the propyl group is at another. The arrangement of atoms and functional groups within the molecule influences its biological activity and binding interactions .
Chemical Reactions Analysis
CTQ’s chemical reactivity involves interactions with DNA and Topo II. It acts as a DNA intercalator, causing significant changes in DNA structure. Additionally, it exhibits catalytic inhibitory effects on Topo II, disrupting DNA replication and repair processes. Further mechanistic investigations are crucial to understanding its precise mode of action .
Physical and Chemical Properties Analysis
- 1H NMR Spectrum : Peaks at specific chemical shifts reveal the presence of various protons in the molecule .
作用机制
安全和危害
属性
IUPAC Name |
6-[(4-chlorophenyl)methyl]-2-propyl-[1,2,4]triazolo[1,5-c]quinazolin-5-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN4O/c1-2-5-17-21-18-15-6-3-4-7-16(15)23(19(25)24(18)22-17)12-13-8-10-14(20)11-9-13/h3-4,6-11H,2,5,12H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUKXQXZPOVXIDY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NN2C(=N1)C3=CC=CC=C3N(C2=O)CC4=CC=C(C=C4)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
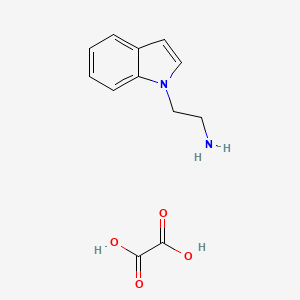
![2-Methyl-3-[4-(6-pyridin-4-ylpyridazin-3-yl)piperazin-1-yl]quinoxaline](/img/structure/B2387199.png)
![3-methyl-2-(thian-4-yloxy)-3H-imidazo[4,5-b]pyridine](/img/structure/B2387202.png)
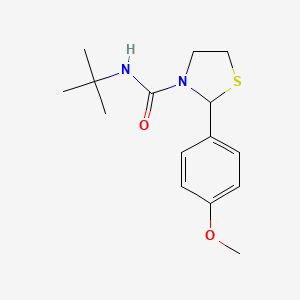

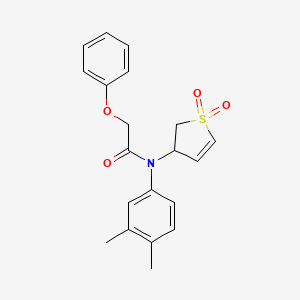
![Methyl 3-{[4-(2,4-dimethylphenyl)piperazin-1-yl]sulfonyl}-1-benzothiophene-2-carboxylate](/img/structure/B2387208.png)
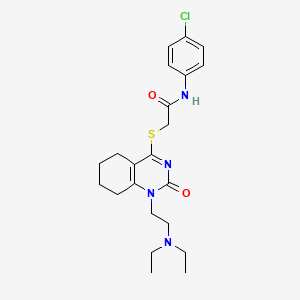
![2-[1-[2-(Dimethylsulfamoylamino)ethyl]imidazol-2-yl]pyrazine](/img/structure/B2387211.png)
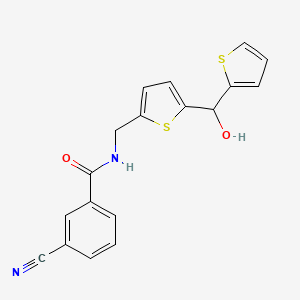
![3-Chloro-4-fluoro-N-[2-hydroxy-2-(4-pyrazol-1-ylphenyl)ethyl]benzenesulfonamide](/img/structure/B2387214.png)


![5-[(2-Cyclohexyl-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-amine](/img/structure/B2387221.png)
